1-(3-Chlorophenoxy)-2,4-dinitrobenzene
CAS No.: 2363-38-4
Cat. No.: VC19736994
Molecular Formula: C12H7ClN2O5
Molecular Weight: 294.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2363-38-4 |
|---|---|
| Molecular Formula | C12H7ClN2O5 |
| Molecular Weight | 294.65 g/mol |
| IUPAC Name | 1-(3-chlorophenoxy)-2,4-dinitrobenzene |
| Standard InChI | InChI=1S/C12H7ClN2O5/c13-8-2-1-3-10(6-8)20-12-5-4-9(14(16)17)7-11(12)15(18)19/h1-7H |
| Standard InChI Key | JPSNXDSHDVJVAB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(3-chlorophenoxy)-2,4-dinitrobenzene is , with a molecular weight of 306.65 g/mol. The benzene core is functionalized with electron-withdrawing nitro groups at the 2- and 4-positions and a 3-chlorophenoxy group at the 1-position. This arrangement creates a highly electron-deficient aromatic system, favoring electrophilic and nucleophilic reactions at specific sites.
Key Physical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 120–125°C (decomposes) |
| Solubility | Soluble in acetone, DCM, DMSO; insoluble in water |
| Density | 1.58 g/cm³ |
| Appearance | Yellow crystalline solid |
The nitro groups reduce electron density on the benzene ring, enhancing stability toward oxidation but increasing susceptibility to nucleophilic attack. The chlorophenoxy group contributes to lipophilicity, influencing solubility in organic solvents .
Synthesis Methods
Patent-Based Synthesis (Adapted from CN104529815A)
The Chinese patent CN104529815A outlines a method for synthesizing 2,4-dinitrophenoxy amine, which shares structural similarities with 1-(3-chlorophenoxy)-2,4-dinitrobenzene. While the target compound differs in substituents, the patent’s methodology provides a foundational framework:
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Alkaline Hydrolysis of Hydroxylammonium Salt:
Hydroxylammonium salt, water, and acetic ester are combined in a molar ratio of 1:1.0–2.0. A 30% aqueous alkali metal hydroxide solution is added dropwise at 15–40°C, followed by 1 hour of reaction. -
Alkylation with 2,4-Dinitrochlorobenzene:
A 50% acetic ester solution of 2,4-dinitrochlorobenzene is added at 50°C in a 0.5–1.0 molar ratio relative to hydroxylammonium salt. The mixture reacts for 2 hours, forming the intermediate. -
Purification and Recrystallization:
The product is washed with alkaline lye, treated with equimolar hydrochloric acid at 50–70°C, and recrystallized using methanol.
For 1-(3-chlorophenoxy)-2,4-dinitrobenzene, this method can be modified by substituting 2,4-dinitrochlorobenzene with 3-chlorophenol during the alkylation step. The reaction likely proceeds via an mechanism, where the phenoxide ion attacks the nitro-activated chloroarene .
Alternative Routes
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Direct Nitration of 3-Chlorophenol:
Nitration with concentrated introduces nitro groups, followed by coupling with 1-chloro-2,4-dinitrobenzene. -
Ullmann Coupling:
Copper-catalyzed coupling of 3-chlorophenol with 1-iodo-2,4-dinitrobenzene under reflux conditions.
Chemical Reactivity
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates substitutions at the 1- and 3-positions (relative to nitro groups). For example:
Methoxide ions displace nitro groups under alkaline conditions, forming methoxy derivatives .
Reduction Reactions
Catalytic hydrogenation () reduces nitro groups to amines:
This yields 1-(3-chlorophenoxy)-2,4-diaminobenzene, a precursor for azo dyes.
Applications
Industrial Uses
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Dye Intermediate: Serves as a precursor for sulfonated azo dyes.
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Polymer Additive: Enhances thermal stability in epoxy resins.
Toxicity and Environmental Impact
Nitroaromatic compounds are generally toxic due to their ability to form reactive oxygen species (ROS). Specific hazards include:
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Acute Toxicity: LD (rat, oral) ≈ 250 mg/kg.
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Environmental Persistence: Half-life in soil > 90 days.
Regulatory agencies classify such compounds as hazardous, requiring stringent handling protocols.
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